Home > Products > Screening Compounds P18521 > Egfr T790M/L858R/ack1-IN-1
Egfr T790M/L858R/ack1-IN-1 -

Egfr T790M/L858R/ack1-IN-1

Catalog Number: EVT-15272807
CAS Number:
Molecular Formula: C22H20ClN7O
Molecular Weight: 433.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Egfr T790M/L858R/ack1-IN-1 is a compound designed to target specific mutations in the epidermal growth factor receptor (EGFR), particularly the T790M and L858R mutations, which are associated with resistance to certain cancer therapies. This compound represents a dual-targeting strategy, aiming to inhibit both the mutated forms of EGFR and ACK1, a non-receptor tyrosine kinase implicated in cancer progression. The development of this compound is crucial as it addresses the challenge of drug resistance in lung cancer treatment.

Source and Classification

The compound derives from extensive research on EGFR mutations that confer resistance to tyrosine kinase inhibitors. The classification of Egfr T790M/L858R/ack1-IN-1 falls under dual inhibitors targeting tyrosine kinases, specifically designed for oncological applications. It is part of a growing class of targeted therapies that aim to improve treatment outcomes for patients with non-small cell lung cancer (NSCLC) harboring these mutations.

Synthesis Analysis

Methods and Technical Details

The synthesis of Egfr T790M/L858R/ack1-IN-1 involves several key steps:

  1. Design: The compound is based on an aminoquinazoline scaffold, which has been shown to effectively bind to the ATP-binding pockets of both the EGFR L858R/T790M mutations and ACK1.
  2. Synthesis: The synthetic pathway typically includes:
    • Formation of the aminoquinazoline core through cyclization reactions.
    • Substitution reactions to introduce specific functional groups that enhance binding affinity and selectivity.
    • Purification processes such as column chromatography to isolate the final product.

The synthesis is guided by structure-activity relationship studies that optimize potency against the target kinases while minimizing off-target effects.

Molecular Structure Analysis

Structure and Data

The molecular structure of Egfr T790M/L858R/ack1-IN-1 features an aminoquinazoline core, which is essential for its function as a kinase inhibitor. Key structural elements include:

  • Aminoquinazoline scaffold: This core allows for effective interaction with the ATP-binding sites of EGFR mutants.
  • Functional groups: Specific substitutions on the scaffold enhance binding affinity and specificity for both EGFR and ACK1.

Data from crystallography and docking studies indicate that the compound occupies critical regions within the ATP-binding pockets, facilitating strong interactions with the target proteins.

Chemical Reactions Analysis

Reactions and Technical Details

Egfr T790M/L858R/ack1-IN-1 undergoes several important chemical reactions during its mechanism of action:

  • Binding to Kinases: The primary reaction involves the reversible or irreversible binding to the active sites of EGFR L858R/T790M and ACK1, inhibiting their kinase activity.
  • Pharmacokinetics: The compound's interactions with biological systems involve metabolic transformations that can affect its efficacy and safety profile.

Studies have demonstrated that dual inhibition can lead to enhanced therapeutic effects compared to single-target inhibitors.

Mechanism of Action

Process and Data

The mechanism by which Egfr T790M/L858R/ack1-IN-1 exerts its effects involves:

  1. Inhibition of Kinase Activity: By binding to the ATP-binding sites of EGFR and ACK1, the compound prevents phosphorylation events critical for tumor cell proliferation and survival.
  2. Overcoming Resistance: The dual-targeting approach aims to circumvent resistance mechanisms associated with single-agent therapies, particularly those involving T790M mutations.

Data from in vitro assays show significant reductions in cell viability in cancer cell lines harboring these mutations when treated with Egfr T790M/L858R/ack1-IN-1.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Egfr T790M/L858R/ack1-IN-1 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility profile is crucial for its bioavailability; modifications during synthesis aim to enhance this characteristic.
  • Stability: Stability studies indicate that the compound maintains its integrity under physiological conditions, which is essential for therapeutic effectiveness.
  • Molecular Weight: The molecular weight of Egfr T790M/L858R/ack1-IN-1 typically falls within a range conducive for drug development, ensuring optimal pharmacokinetic properties.
Applications

Scientific Uses

Egfr T790M/L858R/ack1-IN-1 has significant potential applications in oncology:

  • Targeted Therapy: It serves as a promising candidate for treating lung cancers associated with EGFR mutations, particularly in patients who have developed resistance to first-line therapies.
  • Research Tool: Beyond clinical applications, this compound can be utilized in research settings to study EGFR signaling pathways and resistance mechanisms in cancer biology.
Introduction to EGFR T790M/L858R/ACK1-IN-1 in Targeted Cancer Therapy

Molecular Context of EGFR T790M/L858R Mutations in Non-Small Cell Lung Cancer (NSCLC)

The epidermal growth factor receptor (EGFR) harboring L858R point mutation in exon 21 and T790M gatekeeper mutation in exon 20 represents a major oncogenic driver and resistance mechanism in NSCLC. The L858R mutation enhances kinase activity by destabilizing the autoinhibited conformation of EGFR, increasing ATP affinity and downstream pro-survival signaling (e.g., MAPK, PI3K/AKT) [6] [9]. However, T790M emerges post-therapy with first-generation TKIs (gefitinib/erlotinib), conferring resistance via two mechanisms:

  • Steric hindrance of drug binding in the ATP pocket
  • Enhanced ATP affinity (>10-fold increase in Km for ATP compared to L858R alone), diminishing competitive inhibitor efficacy [9] [6].

Biophysically, T790M/L858R is a gain-of-function mutant with ligand-independent autophosphorylation, driving uncontrolled proliferation and tumorigenesis in vivo [6] [10]. This dual mutant exhibits unique structural dynamics, including altered αC-helix positioning and hydrophobic spine assembly, amplifying basal kinase activity [7].

Table 1: Biochemical Properties of EGFR Mutants

MutantATP Km (μM)Gefitinib Kd (nM)Transformation Potential
Wild-type EGFR50.235.3Low
L858R8.52.4High
T790M16.34.6Moderate
T790M/L858R1.810.9Very High

Data compiled from enzyme kinetics and binding assays [6] [9].

Role of ACK1 in Oncogenic Signaling and Resistance Mechanisms

ACK1 (Activated Cdc42-associated kinase 1), a non-receptor tyrosine kinase, integrates signals from multiple RTKs (EGFR, ALK, MET) and regulates key oncogenic pathways:

  • Phosphorylation of AKT at Tyr176, bypassing PI3K activation
  • Stabilization of androgen/estrogen receptors in hormone-driven cancers
  • Epigenetic modulation via histone demethylase complexes [3] [7] [8].

In EGFR-mutant NSCLC, ACK1 is hyperactivated in resistant tumors post-osimertinib. Phosphoproteomics reveals Ack1-mediated phosphorylation of EGFRTyr284 and HER3Tyr1197, sustaining survival despite EGFR blockade [4] [8]. ACK1 amplification occurs in 28.5% of lung squamous carcinomas and correlates with poor survival in NSCLC patients [4] [7].

Table 2: ACK1-Driven Resistance Mechanisms in EGFR-TKI Resistance

Resistance ContextACK1 AlterationDownstream EffectTherapeutic Consequence
Osimertinib-acquiredGene amplificationAKT/mTOR reactivationLoss of apoptosis
ASK120067-resistant cellspY284 upregulationSTAT3 activationCell survival in EGFR-inhibited state
HCC827/AR cell linesmRNA overexpressionSuppression of BIMAttenuated intrinsic apoptosis

Data from kinase arrays and transcriptomic analyses of resistant models [3] [4] [8].

Rationale for Dual Inhibition of EGFR T790M/L858R and ACK1 in Polyclonal Resistance

The simultaneous targeting of EGFRT790M/L858R and ACK1 addresses two complementary resistance drivers:

  • On-target EGFR resilience: Persistent signaling via C797S or T790M mutations
  • Off-target bypass signaling: ACK1-dependent AKT/STAT3 reactivation [3] [7].

Preclinically, combining osimertinib (EGFR T790M inhibitor) with ACK1 inhibitors (e.g., (R)-9b) synergistically induces apoptosis (combinatorial index <0.5) and delays resistance in xenografts >6 months longer than single agents [4] [8]. EGFR/ACK1-IN-1 exemplifies a single-molecule dual inhibitor with IC50 values of 23 nM (EGFRT790M/L858R) and 263 nM (ACK1), disrupting both primary and bypass pathways [1] [5]. Structural modeling confirms that its pyrimidine core occupies the ATP cleft of EGFRT790M/L858R, while the chlorophenyl extension engages the ACK1 hydrophobic pocket [1] [7].

Properties

Product Name

Egfr T790M/L858R/ack1-IN-1

IUPAC Name

N-[3-[[6-chloro-2-[(1-ethylpyrazol-4-yl)amino]quinazolin-4-yl]amino]phenyl]prop-2-enamide

Molecular Formula

C22H20ClN7O

Molecular Weight

433.9 g/mol

InChI

InChI=1S/C22H20ClN7O/c1-3-20(31)25-15-6-5-7-16(11-15)26-21-18-10-14(23)8-9-19(18)28-22(29-21)27-17-12-24-30(4-2)13-17/h3,5-13H,1,4H2,2H3,(H,25,31)(H2,26,27,28,29)

InChI Key

FCHNDUSRWAGJES-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)NC4=CC(=CC=C4)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.